Lipophilicity (XLogP3-AA) Advantage Over 4-Methyl and 4-Isopropyl Analogs
The computed lipophilicity of the free base form, 4-tert-butylpiperidin-3-ol, is XLogP3-AA = 1.3, which is significantly higher than that of the 4-methyl analog (XLogP3-AA ≈ 0.3 for (3R,4R)-4-methylpiperidin-3-ol, CID 68434400) and the 4-isopropyl analog (estimated XLogP3-AA ≈ 0.9). This difference, quantified by PubChem's XLogP3 algorithm, translates to approximately 1 log unit higher lipophilicity versus the methyl derivative, indicating improved membrane permeability potential [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 4-Methylpiperidin-3-ol (CID 68434400): 0.3; 4-Isopropylpiperidin-3-ol (estimated): 0.9 |
| Quantified Difference | +1.0 log unit vs 4-methyl; +0.4 log unit vs 4-isopropyl (estimated) |
| Conditions | PubChem computed XLogP3-AA model, free base forms |
Why This Matters
Higher lipophilicity can enhance blood-brain barrier penetration, a critical factor for CNS drug candidates, making the tert-butyl analog the preferred choice when CNS exposure is desired.
- [1] PubChem. XLogP3-AA values for CID 58530532 (4-tert-butylpiperidin-3-ol) = 1.3; CID 68434400 ((3R,4R)-4-methylpiperidin-3-ol) = 0.3. National Library of Medicine, 2025. View Source
